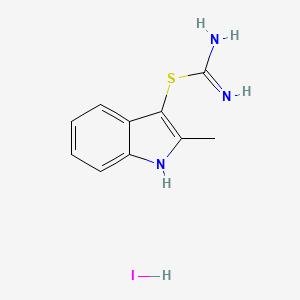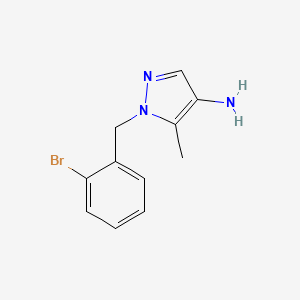
1-(2-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine typically involves the nucleophilic substitution reaction. One common method is the reaction of 2-bromobenzyl chloride with 5-methyl-1h-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as pyrazole oxides.
Reduction Reactions: Dehalogenated pyrazoles.
Scientific Research Applications
1-(2-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole: This compound also contains a pyrazole ring and a bromobenzyl group but has a borate functional group.
1,7-Dibenzyl-substituted theophylline derivatives: These compounds have similar structural features and are studied for their biological activities.
Uniqueness: 1-(2-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromobenzyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-11(13)6-14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |
InChI Key |
KUJFEJFHJVVKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


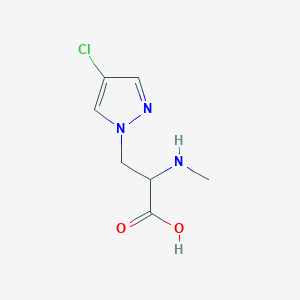
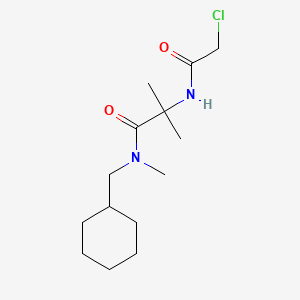
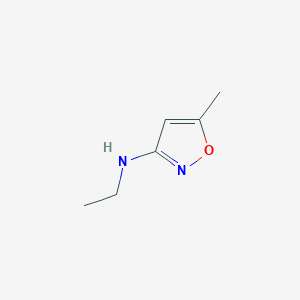
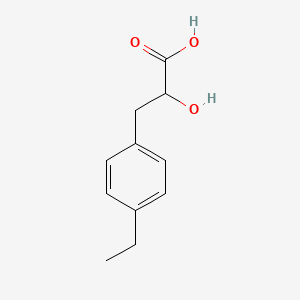
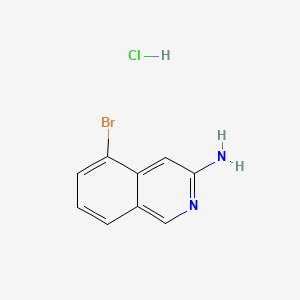
![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)
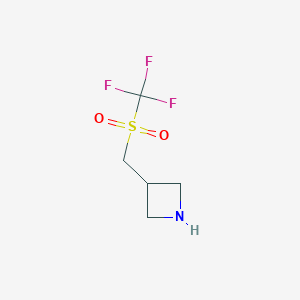
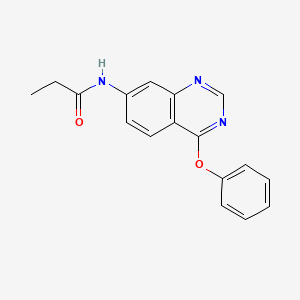
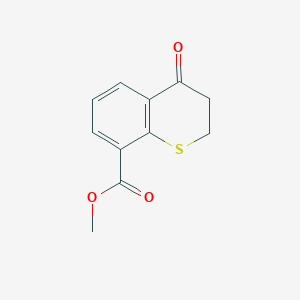
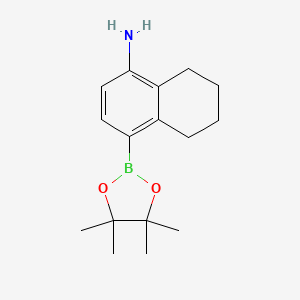
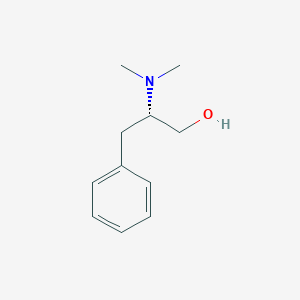
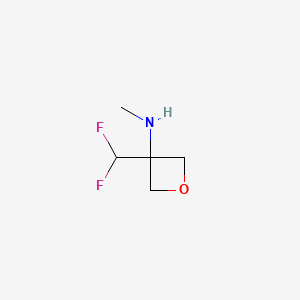
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
